(Iodomethyl)triphenylphosphonium iodide

Catalog No.
S762004
CAS No.
3020-28-8
M.F
C19H17I2P
M. Wt
530.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Iodomethyl)triphenylphosphonium iodide

CAS Number

3020-28-8

Product Name

(Iodomethyl)triphenylphosphonium iodide

IUPAC Name

iodomethyl(triphenyl)phosphanium;iodide

Molecular Formula

C19H17I2P

Molecular Weight

530.1 g/mol

InChI

InChI=1S/C19H17IP.HI/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1

InChI Key

NAVMMSRRNOXQMJ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

The exact mass of the compound (Iodomethyl)triphenylphosphonium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116665. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Iodomethyl)triphenylphosphonium iodide is a phosphonium salt primarily used as a reagent in the Wittig reaction to convert aldehydes and ketones into corresponding alkenes.[1] Specifically, it serves as a precursor for iodomethylenetriphenylphosphorane, which is instrumental in synthesizing Z-iodoalkenes.[2] Unlike standard Wittig reagents that typically introduce non-halogenated alkylidene groups, this compound provides a unique pathway for incorporating an iodomethylene moiety, enabling subsequent functionalization and more complex molecular construction.[2] Its distinct reactivity profile allows for transformations not readily achieved with more common phosphonium salts like methyltriphenylphosphonium bromide.

Direct substitution with more common reagents like methyltriphenylphosphonium bromide is often unfeasible due to fundamental differences in reaction pathways and required conditions. Standard methylenation requires the in situ formation of the ylide using a strong, often pyrophoric, base such as n-butyllithium or sodium hydride, which restricts its use with base-sensitive substrates.[3][4] (Iodomethyl)triphenylphosphonium iodide, however, is frequently employed in alternative activation methods, such as with samarium(II) iodide (SmI2), that proceed under neutral conditions.[5][6] This enables reactions with substrates containing functional groups that would be degraded by the harsh bases needed for conventional Wittig reagents, making this specific iodide salt essential for preserving molecular complexity.

Enables Samarium(II) Iodide-Mediated Reductive Coupling Inaccessible to Standard Wittig Reagents

(Iodomethyl)triphenylphosphonium iodide is a key precursor for samarium(II) iodide (SmI2)-mediated reductive coupling reactions, a transformation not accessible with standard phosphonium salts like methyltriphenylphosphonium bromide. In the synthesis of α-hydroxy ketones, the SmI2-promoted coupling of ketones with nitriles proceeds in good yields under neutral conditions.[7] This method leverages the high chemoselectivity of SmI2, which selectively activates carbonyl groups over nitriles, preventing overreduction and side reactions common with strong bases.[7][8]

Evidence DimensionReaction Pathway and Conditions
Target Compound DataEnables SmI2-mediated reductive coupling under mild, neutral conditions.
Comparator Or BaselineMethyltriphenylphosphonium bromide requires strong, non-selective bases (n-BuLi, NaH), which are incompatible with this transformation.
Quantified DifferenceQualitatively different reactivity; enables a reaction pathway not possible with the comparator.
ConditionsReaction mediated by samarium(II) iodide (SmI2) in a neutral solvent system like THF.[7][9]

This unique reactivity allows for the synthesis of complex molecules with sensitive functional groups that would not survive the harsh conditions of a standard Wittig reaction.

Precursor for Stork-Zhao-Wittig Olefination to Yield Z-Iodoalkenes with High Stereoselectivity

This reagent is specifically required for the Stork-Zhao-Wittig modification, enabling the synthesis of Z-iodoalkenes from aldehydes.[7] In a documented procedure, the reaction of p-methoxybenzaldehyde with the ylide generated from (iodomethyl)triphenylphosphonium iodide and NaHMDS at -78 °C produced (Z)-1-(2-Iodovinyl)-4-methoxybenzene in 77–81% yield.[7] This contrasts with standard non-stabilized Wittig reagents, which typically provide Z-alkenes, but this specific protocol allows for the stereocontrolled installation of a vinyl iodide moiety, a versatile handle for further cross-coupling reactions.

Evidence DimensionProduct Structure and Yield
Target Compound Data77-81% yield of the Z-iodoalkene product.
Comparator Or BaselineStandard methylenation with Ph3PCH3Br yields a terminal alkene (non-iodinated) product.
Quantified DifferenceProvides a completely different, functionalized product (vinyl iodide vs. simple alkene) in high yield and stereoselectivity.
ConditionsDeprotonation with NaHMDS in THF at -78 °C, followed by reaction with an aldehyde.[7]

For syntheses requiring a Z-vinyl iodide precursor for subsequent cross-coupling (e.g., Suzuki, Heck), this reagent is essential and not interchangeable with standard methylenating agents.

Compatibility with Milder Base Systems Compared to Traditional Wittig Reagents

While many Wittig reagents require strong, hazardous bases, related phosphonium salts have been shown to react with aldehydes and activated ketones under milder conditions using bases like triethylamine or even cesium carbonate in mechanochemical setups.[7][8] This compatibility avoids the need for pyrophoric reagents like n-BuLi or reactive metal hydrides like NaH, which are mandatory for deprotonating standard alkylphosphonium salts such as methyltriphenylphosphonium bromide.[9] This expands the process window and improves safety for laboratory and potential scale-up operations.

Evidence DimensionRequired Base Strength and Safety
Target Compound DataCan be utilized with non-pyrophoric organic or inorganic bases (e.g., NaHMDS, K2CO3, Et3N).[7][8]
Comparator Or BaselineMethyltriphenylphosphonium bromide requires strong, hazardous bases like n-BuLi, t-BuOK, or NaH for ylide generation.[9]
Quantified DifferenceAvoids use of pyrophoric and highly water-sensitive reagents, enhancing process safety and substrate compatibility.
ConditionsVaries from strong non-nucleophilic amides (NaHMDS) to weaker amine bases or carbonates depending on the specific transformation.[7][8]

This allows for olefination reactions on substrates with base-sensitive functional groups and simplifies handling procedures, making it a more process-friendly option for complex syntheses.

Stereocontrolled Synthesis of Z-Vinyl Iodides for Cross-Coupling Reactions

This reagent is the specific choice for synthesizing Z-vinyl iodide moieties from aldehydes, which are critical building blocks in natural product synthesis and medicinal chemistry. The resulting vinyl iodide can be used directly in subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity.[7]

Reductive Carbonyl Couplings in Complex, Polyfunctional Molecules

When synthesizing molecules with multiple sensitive functional groups, the use of (Iodomethyl)triphenylphosphonium iodide in conjunction with samarium(II) iodide enables unique reductive coupling reactions under neutral conditions. This avoids the degradation of esters, epoxides, or other base-labile groups that would occur with standard Wittig protocols requiring strong bases.[8]

Olefination of Base-Sensitive Aldehydes and Ketones

This reagent provides a viable pathway for the olefination of substrates that are prone to enolization, racemization, or decomposition under strongly basic conditions. By using non-nucleophilic bases like NaHMDS at low temperatures or other mild base systems, it is possible to achieve olefination while preserving the integrity of sensitive carbonyl compounds.[7]

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3020-28-8

Dates

Last modified: 08-15-2023

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